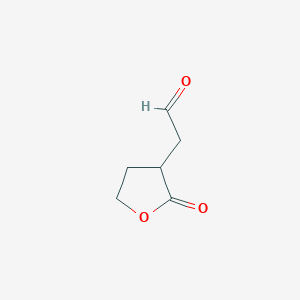
2-(2-Oxooxolan-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxolan-3-yl)acetaldehyde typically involves the reaction of tetrahydrofuran with an oxidizing agent to introduce the aldehyde functional group. One common method is the oxidation of tetrahydrofuran using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-(2-Oxooxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxooxolan-3-yl)acetic acid.
Reduction: Formation of 2-(2-Oxooxolan-3-yl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the aldehyde.
科学研究应用
2-(2-Oxooxolan-3-yl)acetaldehyde has significant potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Oxooxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
2-(2-Oxooxolan-3-yl)acetic acid: An oxidized form of 2-(2-Oxooxolan-3-yl)acetaldehyde.
2-(2-Oxooxolan-3-yl)ethanol: A reduced form of this compound.
Tetrahydrofuran: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
2-(2-oxooxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8O3/c7-3-1-5-2-4-9-6(5)8/h3,5H,1-2,4H2 |
InChI 键 |
VYROBAREQYYGME-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


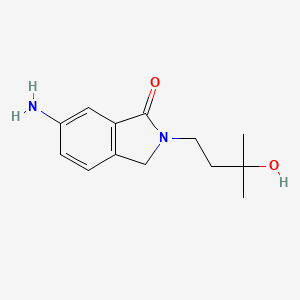
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
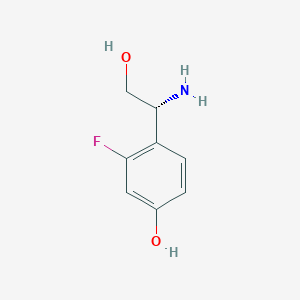
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
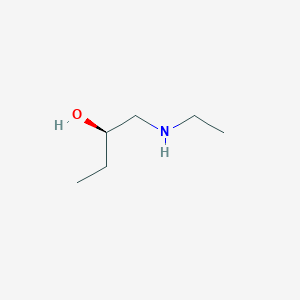
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
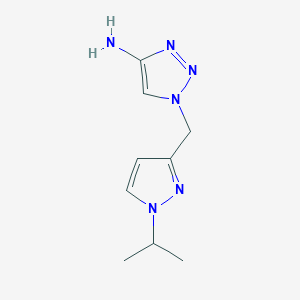
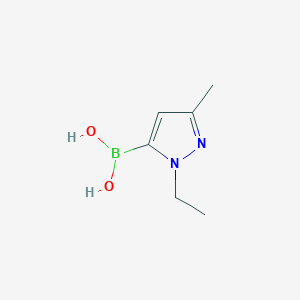

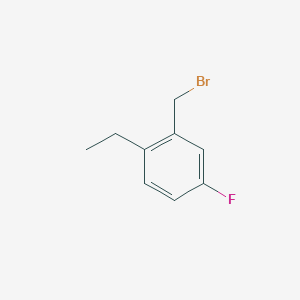
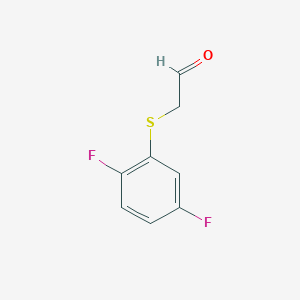
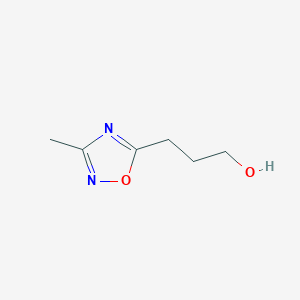
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
